2-Mercapto-5-trifluoromethoxybenzothiazole
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Description
2-Mercapto-5-trifluoromethoxybenzothiazole, also known as 5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol, is an organosulfur compound . It has a molecular formula of C8H4F3NOS2 and a molecular weight of 251.25 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Mercapto-5-trifluoromethoxybenzothiazole are not fully available. It is known to be stored at temperatures between 2-8°C .Scientific Research Applications
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Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole
- Application: The study focused on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
- Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
- Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
-
Synthesis and Reactivity of Mercapto-Coumarins
- Application: Mercapto (or sulfanyl)-coumarins are heterocycles of great interest in the development of valuable active structures in material and biological domains .
- Method: The introduction of the thiol group to organic structures has emerged as an important tool in medicinal chemistry and chemical biology .
- Results: The incorporation of a thiol functional group into coumarin results in mercapto-coumarins .
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole
- Application: The study focused on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
- Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
- Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
-
Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole
- Application: This paper reports an experimental and theoretical study about the energetic and structural characteristics of the 2-mercaptobenzimidazole (MBI) tautomeric forms (thione and thiol) .
- Method: The standard (p° = 0.1 MPa) molar enthalpy of formation, at T = 298.15 K, in the gaseous phase, for MBI was derived from its enthalpies of combustion and sublimation, obtained by rotating-bomb calorimetry and by the Knudsen effusion technique, respectively .
- Results: The results suggest the thione form as the preferred form of MBI in gaseous phase .
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole
- Application: The study focused on the functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
- Method: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
- Results: The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
-
Microwave-assisted synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol
- Application: This paper reports a rapid and efficient synthesis of a series of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol using dl-malic acid under microwave (MW) irradiation .
- Method: Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
- Results: Not only higher yields but also shorter reaction times were observed in comparison with thermal procedure .
properties
IUPAC Name |
5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNATDQODTQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598567 |
Source
|
Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-5-trifluoromethoxybenzothiazole | |
CAS RN |
155559-82-3 |
Source
|
Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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